Cyanoacetyl Tofacitinib is a derivative of Tofacitinib, a Janus kinase inhibitor used primarily in the treatment of autoimmune diseases such as rheumatoid arthritis. The compound features a cyanoacetyl group, which enhances its biological activity and stability compared to its parent compound. The structural formula includes a pyrrolo[2,3-d]pyrimidine core, which is characteristic of many JAK inhibitors, and an additional cyanoacetyl moiety that contributes to its pharmacological properties.
Cyanoacetyl Tofacitinib exhibits significant biological activity due to its mechanism as a Janus kinase inhibitor. By inhibiting the phosphorylation and activation of Janus kinases, it prevents downstream signaling through signal transducers and activators of transcription (STATs), thereby modulating immune responses and inflammation . This makes it potentially useful for treating various inflammatory and autoimmune conditions.
The synthesis of Cyanoacetyl Tofacitinib can be achieved through multiple methods:
Cyanoacetyl Tofacitinib has potential applications in:
Interaction studies are crucial for understanding how Cyanoacetyl Tofacitinib interacts with biological targets:
Cyanoacetyl Tofacitinib shares similarities with several other compounds in terms of structure and function:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | Autoimmune diseases | First generation JAK inhibitor |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | Myelofibrosis | Selective for JAK1 and JAK2 |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | Rheumatoid arthritis | Dual inhibition of JAK1 and JAK2 |
| Filgotinib | Pyrrolo[2,3-d]pyrimidine | Rheumatoid arthritis | Selective for JAK1 |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | Autoimmune diseases | Selective for JAK1 with improved safety profile |
Cyanoacetyl Tofacitinib is unique due to its enhanced stability and potential efficacy against specific targets within the Janus kinase family compared to other similar compounds. Its unique cyanoacetyl modification may also contribute to differences in pharmacokinetics and pharmacodynamics compared to traditional JAK inhibitors.
N-Acylation represents a pivotal step in attaching the cyanoacetyl group to the piperidine moiety of tofacitinib. Cyanoacetic acid serves as the acylating agent, with reactions typically conducted in the presence of organic bases such as triethylamine, 1,8-diazabicycloundec-7-ene (DBU), or N,N-diisopropylethylamine (DIPEA) to deprotonate the acid and activate the carbonyl group. The use of 1-hydroxybenzotriazole (HOBT) as a coupling agent enhances reaction efficiency by minimizing side reactions, achieving yields exceeding 80% under optimized conditions.
A notable innovation involves in situ generation of the acylated intermediate, bypassing isolation steps. For instance, Patil et al. reported an 82% yield for the N-acylation of (3R,4R)-1-benzyl-4-methylpiperidin-3-amine using cyanoacetic acid and titanium tetraisopropoxide (TTIP) as a Lewis acid catalyst. This method reduces purification demands while maintaining high stereochemical fidelity.
Solvent polarity profoundly influences reaction rates and product purity in cyanoacetyl tofacitinib synthesis. Polar protic solvents like ethanol or methanol facilitate proton transfer during N-acylation, while aprotic solvents such as dichloromethane stabilize intermediates. For example, reactions in dichloromethane at room temperature over 12–24 hours achieve near-quantitative conversion, whereas ethanol-based systems require elevated temperatures (40–45°C) and extended durations (24–48 hours).
Kinetic studies reveal that solvent choice impacts the activation energy of the rate-limiting step—the nucleophilic attack of the piperidine nitrogen on the activated cyanoacetic acid. Optimal conditions balance dielectric constant and hydrogen-bonding capacity, with mixed solvent systems (e.g., dichloromethane/ethanol) often providing superior yields (85–90%) compared to single-solvent approaches.
Asymmetric hydrogenation of the pyrrolopyrimidine core ensures stereoselective formation of the (3R,4R) configuration. Palladium on carbon (Pd/C) under hydrogen pressures of 0.12–0.15 MPa effectively reduces benzyl-protected intermediates while preserving the cyanoacetyl group. Key parameters include catalyst loading (5–10% w/w), temperature (40–45°C), and reaction time (4–6 hours), achieving enantiomeric excess (ee) values >99%.
Alternative approaches employ chiral phosphine ligands with ruthenium catalysts to enhance stereocontrol. For instance, Maricán et al. utilized Grignard methyl cuprate additions followed by selenoxide elimination to construct the piperidine ring with 94% diastereomeric excess (de). Hydrogenation under these conditions minimizes epimerization, critical for maintaining the integrity of the cyanoacetyl-functionalized product.
Enantiomeric purification of cyanoacetyl tofacitinib intermediates relies on diastereomeric salt formation with chiral resolving agents. Crystallization with 2,3-dibenzoyl-D-tartaric acid or 2,3-di-(p-toluoyl)-D-tartaric acid selectively precipitates the desired (3R,4R)-enantiomer, achieving ee values >99%. The process exploits differential solubility of diastereomers in ethanol or isopropanol, with yields of 65–75% after recrystallization.
Chromatography-free methods, such as kinetic resolution using lipases or esterases, have also been explored. These enzymatic approaches selectively hydrolyze one enantiomer of a racemic ester precursor, though industrial scalability remains challenging compared to crystallization-based techniques.
The Janus kinase/Signal Transducers and Activators of Transcription pathway represents one of the most critical signaling cascades in cellular communication, serving as a rapid membrane-to-nucleus signaling module that regulates the expression of various mediators involved in immune responses and inflammation [1]. Cyanoacetyl Tofacitinib, a modified derivative of the established Janus kinase inhibitor Tofacitinib, demonstrates distinct pharmacological properties in its interaction with this pathway through its unique cyanoacetyl modification .
The fundamental mechanism of Janus kinase/Signal Transducers and Activators of Transcription pathway activation involves cytokine binding to cognate receptors, leading to receptor dimerization and subsequent activation of receptor-associated Janus kinases [3]. Upon activation, these kinases undergo transphosphorylation, creating docking sites for Signal Transducers and Activators of Transcription proteins, which are then phosphorylated and translocate to the nucleus to regulate gene transcription [4]. Cyanoacetyl Tofacitinib interferes with this process by binding to the adenosine triphosphate-binding site of Janus kinases, effectively blocking their catalytic activity [5].
The molecular interactions of Cyanoacetyl Tofacitinib with Janus kinase family members demonstrate a high degree of specificity, with the compound exhibiting preferential binding to Janus kinase 1 and Janus kinase 3 over Janus kinase 2 and Tyrosine kinase 2 [6]. Structural analysis reveals that the cyanoacetyl moiety of the compound extends beneath the beta-3-sheet and positions itself in front of lysine 908 on the alpha-helical C-terminal lobe, contributing significantly to the stabilization of the inhibitor-kinase complex [6]. This positioning allows the cyanoacetyl group to interact with the glycine-rich loop, also known as the P-loop, enhancing the overall binding affinity of the compound [7].
The pyrrolopyrimidine scaffold of Cyanoacetyl Tofacitinib forms critical hydrogen bonds with the hinge region of Janus kinases, specifically through interactions between the N7 nitrogen of the pyrrolo[2,3-d]pyrimidine ring and the carbonyl group of glutamate residues in the hinge region [6]. Additionally, the N1 nitrogen of the pyrimidine ring establishes a second hydrogen bond with the amino group of leucine residues, creating a stable binding configuration that effectively blocks adenosine triphosphate access to the catalytic site [8].
| Cytokine | Janus Kinase Pathway | Primary Signal Transducers and Activators of Transcription | Tofacitinib Inhibitory Concentration 50 (nanomolar) | Cell Type Inhibition Percentage |
|---|---|---|---|---|
| Interleukin-2 | Janus kinase 1/Janus kinase 3 | Signal Transducers and Activators of Transcription 5 | 3.2-81 | 60-73 |
| Interleukin-4 | Janus kinase 1/Janus kinase 3 | Signal Transducers and Activators of Transcription 6 | 3.2-81 | 55-65 |
| Interleukin-6 | Janus kinase 1/Janus kinase 2 | Signal Transducers and Activators of Transcription 3 | 5.9 | 45-55 |
| Interleukin-15 | Janus kinase 1/Janus kinase 3 | Signal Transducers and Activators of Transcription 5 | 3.2-81 | 60-73 |
| Interleukin-21 | Janus kinase 1/Janus kinase 3 | Signal Transducers and Activators of Transcription 3 | 3.2-81 | 50-60 |
| Interferon-gamma | Janus kinase 1/Janus kinase 2 | Signal Transducers and Activators of Transcription 1 | 5.9 | 40-50 |
| Interleukin-10 | Janus kinase 1/Tyrosine kinase 2 | Signal Transducers and Activators of Transcription 3 | 3.2-81 | 10-20 |
| Interferon-alpha | Janus kinase 1/Tyrosine kinase 2 | Signal Transducers and Activators of Transcription 1 | 3.2-81 | 25-35 |
The binding kinetics of Cyanoacetyl Tofacitinib reveal a competitive inhibition mechanism, wherein the compound competes directly with adenosine triphosphate for binding to the catalytic cleft of Janus kinases [6]. Molecular dynamics simulations demonstrate that the compound induces conformational changes in the kinase domain, particularly in the glycine loop region, leading to a more closed conformation that further stabilizes the inhibitor-enzyme complex [8]. The binding free energy calculations indicate that Cyanoacetyl Tofacitinib exhibits the highest affinity for Janus kinase 3, with a calculated binding free energy of -40.15 kilocalories per mole, compared to -31.75 and -28.55 kilocalories per mole for Janus kinase 1 and Janus kinase 2, respectively [9].
The downstream effects of Cyanoacetyl Tofacitinib binding result in the suppression of Signal Transducers and Activators of Transcription phosphorylation across multiple pathways [10]. Clinical studies have demonstrated that treatment with Janus kinase inhibitors significantly decreases both constitutive and cytokine-induced phosphorylation of Signal Transducers and Activators of Transcription proteins, with the magnitude of inhibition varying from 10% to 73% depending on the specific cytokine and cell type involved [10]. The compound also modulates the expression of Janus kinase/Signal Transducers and Activators of Transcription pathway components at the transcriptional level, with significant downregulation observed for multiple pathway members, including Signal Transducers and Activators of Transcription 3, Signal Transducers and Activators of Transcription 4, Signal Transducers and Activators of Transcription 5A, Janus kinase 1, and Janus kinase 3 [10].
Cyanoacetyl Tofacitinib demonstrates distinct interference patterns across various cytokine signaling pathways, with the degree of inhibition being highly dependent on the specific cytokine receptor complex and the associated Janus kinase combination [10]. The compound exhibits the most pronounced inhibitory effects on cytokines that signal through the common gamma-chain receptor, which utilizes Janus kinase 1 and Janus kinase 3 as the primary signaling kinases [11].
The gamma-chain-dependent cytokine family, including Interleukin-2, Interleukin-4, Interleukin-15, and Interleukin-21, represents the primary target group for Cyanoacetyl Tofacitinib-mediated interference [10]. These cytokines share a common receptor subunit, the gamma-chain, which associates with Janus kinase 3, creating a preferential target for the compound given its high affinity for this particular kinase isoform [6]. In cellular assays, Cyanoacetyl Tofacitinib demonstrates 60-73% inhibition of Signal Transducers and Activators of Transcription 5 phosphorylation induced by these cytokines, with the strongest effects observed in T cell populations [10].
Type I interferons, including Interferon-alpha and Interferon-beta, utilize Janus kinase 1 and Tyrosine kinase 2 for signal transduction, resulting in moderate interference by Cyanoacetyl Tofacitinib [12]. The compound exhibits 25-35% inhibition of Interferon-alpha-induced Signal Transducers and Activators of Transcription 1 phosphorylation, with this pathway showing greater resistance to inhibition compared to gamma-chain-dependent signaling [10]. This differential sensitivity reflects the lower affinity of Cyanoacetyl Tofacitinib for Tyrosine kinase 2 compared to Janus kinase 3, with biochemical assays revealing an inhibitory concentration 50 value of 34-53 nanomolar for Tyrosine kinase 2 versus 1.6-34 nanomolar for Janus kinase 3 [13].
The Interleukin-6 family of cytokines, which includes Interleukin-6 and Interleukin-11, signals through receptor complexes that engage Janus kinase 1, Janus kinase 2, and Tyrosine kinase 2 [14]. Cyanoacetyl Tofacitinib demonstrates moderate interference with this pathway, achieving 45-55% inhibition of Signal Transducers and Activators of Transcription 3 phosphorylation [10]. The involvement of multiple Janus kinase isoforms in this pathway creates a complex inhibition pattern, with the compound's differential affinities for each kinase contributing to the overall interference profile [12].
| Signal Pathway | Representative Cytokines | Janus Kinase Combination | Primary Signal Transducers and Activators of Transcription Activation | Inhibition Magnitude | Cell Type Specificity |
|---|---|---|---|---|---|
| Gamma-chain-dependent cytokines | Interleukin-2, Interleukin-4, Interleukin-15, Interleukin-21 | Janus kinase 1/Janus kinase 3 | Signal Transducers and Activators of Transcription 5, Signal Transducers and Activators of Transcription 3 | High (60-73%) | T cells > B cells |
| Type I Interferons | Interferon-alpha, Interferon-beta | Janus kinase 1/Tyrosine kinase 2 | Signal Transducers and Activators of Transcription 1, Signal Transducers and Activators of Transcription 2 | Moderate (25-35%) | All cell types |
| Type II Interferons | Interferon-gamma | Janus kinase 1/Janus kinase 2 | Signal Transducers and Activators of Transcription 1 | Moderate (40-50%) | T cells, Monocytes |
| Interleukin-6 family | Interleukin-6, Interleukin-11 | Janus kinase 1/Janus kinase 2/Tyrosine kinase 2 | Signal Transducers and Activators of Transcription 3, Signal Transducers and Activators of Transcription 1 | Moderate (45-55%) | Monocytes > T cells |
| Interleukin-10 family | Interleukin-10 | Janus kinase 1/Tyrosine kinase 2 | Signal Transducers and Activators of Transcription 3 | Low (10-20%) | Monocytes |
Interleukin-10 signaling represents the pathway most resistant to Cyanoacetyl Tofacitinib interference, with only 10-20% inhibition of Signal Transducers and Activators of Transcription 3 phosphorylation observed in monocytes [10]. This resistance pattern is attributed to the unique receptor configuration and the specific Janus kinase 1/Tyrosine kinase 2 combination utilized by Interleukin-10, which may involve conformational differences that reduce the binding efficiency of the compound [10].
The temporal dynamics of cytokine signaling interference reveal that Cyanoacetyl Tofacitinib's effects are concentration-dependent and reversible [15]. Following compound washout from cellular systems, Signal Transducers and Activators of Transcription phosphorylation recovery occurs within 30 minutes to 4 hours, depending on the specific pathway and the compound's cellular residence time [15]. This reversibility is consistent with the competitive inhibition mechanism and suggests that the compound does not form irreversible covalent bonds with the target kinases [15].
The cell-type specificity of cytokine signaling interference reflects the differential expression patterns of Janus kinase isoforms and cytokine receptors across immune cell populations [16]. T cells demonstrate the highest sensitivity to Cyanoacetyl Tofacitinib-mediated interference due to their reliance on gamma-chain-dependent cytokines for activation and proliferation [17]. Monocytes show preferential sensitivity to interference with Interleukin-6 family signaling, reflecting their role as primary responders to inflammatory cytokines [10].
Target engagement quantification represents a critical aspect of Cyanoacetyl Tofacitinib characterization, requiring sophisticated in vitro models that can accurately measure the compound's direct interaction with Janus kinase targets in cellular environments [18]. These models provide essential information about binding affinity, selectivity, and residence time that cannot be obtained from traditional biochemical assays using isolated protein domains [19].
Cellular thermal shift assays have emerged as a primary method for quantifying target engagement of Cyanoacetyl Tofacitinib in live cells [20]. This approach monitors the thermal stability of target proteins in the presence of the compound, with binding typically resulting in increased thermal stability compared to vehicle controls [20]. The assay utilizes temperature gradients to determine the melting temperature shift induced by compound binding, providing a direct measurement of target engagement that correlates well with biochemical potency data [20].
Bioluminescence resonance energy transfer-based target engagement assays represent another sophisticated approach for quantifying Cyanoacetyl Tofacitinib binding to Janus kinases in cellular systems [19]. These assays utilize NanoLuciferase-tagged target proteins and fluorescent tracer compounds to measure competitive binding in live cells [19]. The method provides quantitative measurements of apparent intracellular affinity and can assess both equilibrium binding and real-time cellular residence time profiles [19].
| Janus Kinase Isoform | Inhibitory Concentration 50 Biochemical (nanomolar) | Inhibitory Concentration 50 Cellular (nanomolar) | Selectivity Ratio versus Janus kinase 3 | Binding Free Energy (kilocalories per mole) | Key Binding Residues |
|---|---|---|---|---|---|
| Janus kinase 1 | 3.2-5.9 | 28-112 | 1.3-2.0 | -31.75 | Glutamate 957, Leucine 959 |
| Janus kinase 2 | 4.1-5.7 | 80-120 | 1.0-2.6 | -28.55 | Glutamate 930, Leucine 932 |
| Janus kinase 3 | 1.6-34 | 0.75-1.6 | 1.0 | -40.15 | Glutamate 903, Leucine 905 |
| Tyrosine kinase 2 | 34-53 | 116-4690 | 10.6-109 | Not Available | Not Available |
Kinase selectivity profiling employs comprehensive panels of kinases to assess the specificity of Cyanoacetyl Tofacitinib across the human kinome [21]. These assays typically screen compounds against 300-400 wild-type kinases at physiologically relevant adenosine triphosphate concentrations, providing detailed selectivity profiles that identify potential off-target interactions [21]. The results from these panels demonstrate that Cyanoacetyl Tofacitinib maintains high selectivity for Janus kinase family members, with minimal inhibition of other kinase families at therapeutically relevant concentrations [13].
Whole blood assays provide a more physiologically relevant model for target engagement quantification by measuring cytokine-induced Signal Transducers and Activators of Transcription phosphorylation in intact blood samples [13]. These assays account for protein binding, cellular uptake, and the complex cellular environment that may influence compound activity [13]. Comparative studies reveal significant differences between biochemical and whole blood potency values, with Cyanoacetyl Tofacitinib demonstrating improved selectivity ratios in whole blood compared to isolated enzyme assays [13].
Flow cytometry-based phosphoprotein analysis enables quantification of target engagement through measurement of downstream signaling events in specific cell populations [10]. This approach monitors the phosphorylation status of Signal Transducers and Activators of Transcription proteins in response to cytokine stimulation in the presence of Cyanoacetyl Tofacitinib [10]. The method provides cell-type-specific information about target engagement and can distinguish between direct kinase inhibition and downstream signaling effects [10].
Residence time measurements using surface plasmon resonance and other biophysical techniques provide critical information about the duration of Cyanoacetyl Tofacitinib binding to Janus kinase targets [22]. These measurements reveal that the compound exhibits different dissociation kinetics for each Janus kinase isoform, with longer residence times generally correlating with higher binding affinity [22]. The residence time data help explain the differential selectivity profiles observed in cellular assays compared to biochemical measurements [22].
Cellular target engagement assays utilizing engineered Janus kinase-specific cell lines provide additional insights into isoform selectivity [12]. These models express individual Janus kinase isoforms in isolation, allowing for direct assessment of compound selectivity without the confounding effects of multiple kinases present in native cell systems [12]. Results from these specialized models demonstrate markedly greater selectivity for Janus kinase 1 versus other isoforms compared to native cell assays [12].